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Compound of Interest

Compound Name: 1-ALLYLCYCLOHEXENE

Cat. No.: B086730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and expected spectral characteristics of 1-allylcyclohexene. Due to the limited availability of

specific experimental data in public databases, this guide focuses on its established structural

features, computed properties, and predicted spectroscopic data based on analogous

compounds.

Chemical Structure and Identification
1-Allylcyclohexene, systematically named 1-(prop-2-en-1-yl)cyclohex-1-ene, is a cyclic olefin

with the molecular formula C₉H₁₄.[1][2] Its structure consists of a cyclohexene ring substituted

at the C1 position with an allyl group. The presence of two double bonds, one endocyclic and

one exocyclic, makes it a reactive intermediate for various chemical transformations.
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Identifier/Descriptor Value Reference

IUPAC Name
1-(prop-2-en-1-yl)cyclohex-1-

ene
[1]

CAS Number 13511-13-2 [1]

Molecular Formula C₉H₁₄ [1][2]

Molecular Weight 122.21 g/mol [1]

SMILES C=CCC1=CCCCC1 [1]

InChI
InChI=1S/C9H14/c1-2-6-9-7-4-

3-5-8-9/h2,7H,1,3-6,8H2
[1]

Physicochemical Properties
Detailed experimental data on the physical properties of 1-allylcyclohexene are not widely

available. The following table summarizes computed properties that provide insight into its

chemical behavior.

Computed Physicochemical Properties

Property Value Reference

XLogP3-AA 3.1 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
0 [1]

Rotatable Bond Count 2 [1]

Exact Mass 122.109550447 Da [1]

Topological Polar Surface Area 0 Å² [1]

Heavy Atom Count 9 [1]

Complexity 120 [1]
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Spectroscopic Characterization (Predicted)
Specific experimental spectra for 1-allylcyclohexene are not readily accessible. However,

based on the known spectral data of cyclohexene and allyl-containing compounds, the

following characteristic peaks can be predicted.

Predicted Spectroscopic Data
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Spectroscopy Feature
Predicted Chemical
Shift/Frequency

¹H NMR
Vinylic Protons (allyl group, -

CH=)
~5.7-5.9 ppm

Vinylic Protons (allyl group,

=CH₂)
~4.9-5.1 ppm

Vinylic Proton (cyclohexene

ring)
~5.4-5.6 ppm

Allylic Protons (CH₂

connecting the rings)
~2.7-2.9 ppm

Allylic Protons (cyclohexene

ring)
~1.9-2.1 ppm

Other Cyclohexene Ring

Protons
~1.5-1.8 ppm

¹³C NMR
Vinylic Carbons (allyl group, -

CH=)
~135-138 ppm

Vinylic Carbons (cyclohexene

ring)
~125-135 ppm

Vinylic Carbon (allyl group,

=CH₂)
~115-118 ppm

Allylic Carbon (CH₂ connecting

the rings)
~35-40 ppm

Other Cyclohexene Ring

Carbons
~20-30 ppm

IR Spectroscopy C=C Stretch (alkene) ~1640-1680 cm⁻¹

=C-H Stretch (vinylic) ~3010-3090 cm⁻¹

C-H Stretch (sp³ carbons) ~2830-2960 cm⁻¹

=C-H Bend (vinylic) ~675-1000 cm⁻¹
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Mass Spectrometry Molecular Ion Peak (M⁺) m/z = 122

Major Fragmentation Peaks
Loss of allyl group (m/z = 81),

retro-Diels-Alder fragmentation

Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 1-allylcyclohexene is not

available in the surveyed literature. However, a plausible synthetic route would involve the

allylation of a cyclohexanone derivative followed by dehydration.

General Synthetic Protocol: Allylation of Cyclohexanone and Dehydration

This protocol is a generalized procedure and has not been optimized for the synthesis of 1-
allylcyclohexene.

Step 1: Synthesis of 1-Allylcyclohexanol

To a solution of allylmagnesium bromide (prepared from allyl bromide and magnesium

turnings) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert

atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanone in the same solvent

dropwise at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Separate the organic layer, and extract the aqueous layer with the ether solvent.

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filter, and concentrate under reduced pressure to yield crude 1-allylcyclohexanol.

Step 2: Dehydration of 1-Allylcyclohexanol
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To the crude 1-allylcyclohexanol, add a dehydrating agent such as sulfuric acid or

phosphoric acid.

Heat the mixture to facilitate the elimination of water. The temperature should be carefully

controlled to favor the formation of the desired alkene isomer.

The product, 1-allylcyclohexene, can be isolated by distillation from the reaction mixture.

Further purification can be achieved by fractional distillation or column chromatography.

Visualizations
Chemical Structure of 1-Allylcyclohexene

Caption: Chemical structure of 1-allylcyclohexene.

Plausible Synthetic Pathway for 1-Allylcyclohexene

Cyclohexanone

1-Allylcyclohexanol

1. Et₂O
2. H₃O⁺

Allylmagnesium
bromide

1-AllylcyclohexeneH₂SO₄, Δ

Click to download full resolution via product page

Caption: A plausible synthetic route to 1-allylcyclohexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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